Crenigacestat

準備方法

LY-3039478の合成には、重要な中間体の形成とその後のカップリングを含む複数のステップが含まれます。正確な合成経路と反応条件は、企業秘密であり、公開文献では完全には開示されていません。

化学反応の分析

LY-3039478は、主に体内で代謝反応を受けます。Notchシグナル伝達経路における重要なステップであるNotch細胞内ドメインの切断を阻害することが知られています。他の分子との化合物の相互作用とその代謝経路はまだ調査中です。これらの反応で使用される一般的な試薬と条件には、ペプチド結合の形成を促進する有機溶媒と触媒が含まれます .

科学研究の応用

LY-3039478は、癌治療におけるその可能性について広範囲にわたって研究されてきました。肝細胞癌、乳がん、結腸がんを含むさまざまな種類の癌で、腫瘍の増殖を阻害する有望な結果を示しています . この化合物は、細胞の分化、増殖、生存への影響を調べるために前臨床研究にも使用されています。さらに、LY-3039478は、Notchシグナル伝達経路が重要な役割を果たす他の疾患の治療における可能性についても検討されています .

科学的研究の応用

Oncology Applications

Crenigacestat has been investigated for its efficacy in treating several types of cancers, particularly those where the Notch signaling pathway plays a crucial role in tumorigenesis.

Clinical Trials and Findings

- Phase 1 Studies : A phase 1 clinical trial evaluated the safety and tolerability of this compound in Japanese patients with advanced solid tumors. The trial reported that while this compound was tolerated at doses of 25 mg and 50 mg administered three times per week, it exhibited limited clinical activity. Only one patient showed a significant tumor size reduction (22.4%) with stable disease for 22.5 months .

- Combination Therapies : In a notable study involving patients with relapsed or refractory multiple myeloma, this compound was combined with B-cell maturation antigen (BCMA) chimeric antigen receptor (CAR) T-cell therapy. This combination yielded an impressive response rate, with 89% of patients achieving at least a partial response. The study highlighted that this compound increased BCMA density on malignant plasma cells, enhancing the antitumor activity of CAR T cells .

Data Table: Summary of Clinical Trials

| Study Type | Patient Population | Dose (mg) | Response Rate | Key Findings |

|---|---|---|---|---|

| Phase 1 Trial | Japanese patients with solid tumors | 25 and 50 TIW | Limited activity | One patient showed 22.4% tumor shrinkage |

| Phase I/II Trial | Relapsed/refractory multiple myeloma | 25 TIW + CAR T | 89% partial response | Increased BCMA density; deep responses observed |

Cardiovascular Applications

Recent research has indicated that this compound may also have applications in cardiovascular medicine, particularly in inhibiting vascular calcification.

Mechanistic Studies

- Inhibition of Osteogenic Differentiation : this compound has been shown to completely inhibit osteogenic differentiation in vitro without causing significant cytotoxicity. This effect was demonstrated through proteomics analysis, which identified several proteins associated with osteogenic differentiation that were affected by this compound treatment .

- Potential for Cardiovascular Calcification Treatment : The findings suggest that this compound could serve as a potential therapeutic agent for preventing cardiovascular calcification, which is a significant contributor to cardiovascular diseases.

Data Table: Effects on Vascular Calcification

| Parameter | Observations |

|---|---|

| Osteogenic Differentiation | Completely inhibited without cytotoxicity |

| Proteomic Analysis | Identified proteins linked to differentiation |

| Suggested Application | Potential treatment for cardiovascular calcification |

作用機序

LY-3039478は、Notchシグナル伝達経路を阻害することによりその効果を発揮します。Notch細胞内ドメインの切断に関与するγ-セクレターゼ酵素を特異的に標的とします。この酵素を阻害することにより、LY-3039478はNotch標的遺伝子の活性化を防ぎ、癌細胞における細胞増殖の抑制とアポトーシスの増加につながります .

類似の化合物との比較

LY-3039478は、Notchシグナル伝達経路の強力な阻害において独自です。類似の化合物には、DAPTやRO4929097などの他のγ-セクレターゼ阻害剤が含まれます。LY-3039478は、これらの化合物と比較して、Notchシグナル伝達を阻害する上でより高い有効性と特異性を示しています . これは、癌治療におけるさらなる開発のための有望な候補となります。

類似化合物との比較

LY-3039478 is unique in its potent inhibition of the Notch signaling pathway. Similar compounds include other γ-secretase inhibitors such as DAPT and RO4929097. LY-3039478 has shown greater efficacy and specificity in inhibiting Notch signaling compared to these compounds . This makes it a promising candidate for further development in cancer therapy.

生物活性

Crenigacestat, also known as LY3039478, is a potent small molecule inhibitor of the Notch signaling pathway, specifically targeting the γ-secretase complex. This compound has garnered attention for its potential therapeutic applications in various malignancies and other conditions characterized by aberrant Notch signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential implications in therapeutic contexts.

This compound inhibits the cleavage of Notch receptors, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent activation of Notch target genes. This inhibition disrupts critical cellular processes such as differentiation, proliferation, and survival in various tumor types. The compound's selectivity for the Notch pathway positions it as a promising candidate for cancer therapies where Notch signaling is implicated.

Phase 1 Trials

-

Japanese Patient Study : A phase 1 study evaluated this compound's safety and efficacy in Japanese patients with advanced solid tumors. Eleven patients were treated with doses of 25 mg or 50 mg administered three times weekly (TIW). Results indicated no dose-limiting toxicities; however, clinical activity was limited with only one patient exhibiting a partial response (22.4% tumor shrinkage) .

Dose (mg) Number of Patients Median Age Tumor Response 25 4 64 None 50 7 72 1 (Partial) - Adenoid Cystic Carcinoma Study : In another trial focusing on adenoid cystic carcinoma, this compound demonstrated a manageable safety profile and pharmacodynamic effects on Notch-targeted genes. The recommended phase 2 dose was confirmed to be 50 mg TIW .

- Combination Therapies : Studies have explored this compound's role in combination therapies. For instance, combining this compound with all-trans retinoic acid (ATRA) enhanced BCMA expression on myeloma cells, potentially improving the efficacy of BCMA-CAR T-cell therapy . Additionally, sequential treatment with this compound followed by pazopanib showed significant activity in metastatic soft tissue sarcomas .

In Vitro Studies

This compound has also been investigated for its effects on osteogenic differentiation and cardiovascular health:

-

Osteogenic Differentiation : Research indicated that this compound completely inhibited osteogenic differentiation in vascular interstitial cells without evident cytotoxicity. This effect was linked to alterations in matrix mineralization and Runx2 expression .

Treatment Group Matrix Mineralization Inhibition (%) Runx2 Expression Inhibition (%) This compound 100 100 Control Baseline Baseline

Safety Profile

The safety profile of this compound has been characterized by common adverse events such as diarrhea, nausea, and vomiting, particularly at higher doses. The incidence of these events was significant but manageable across various studies .

特性

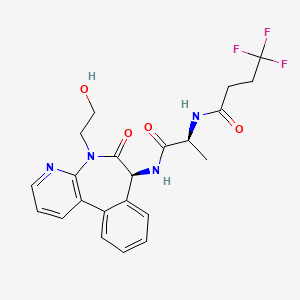

IUPAC Name |

4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBAQKQAINQRFW-UGSOOPFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421438-81-4 | |

| Record name | Crenigacestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3039478 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CRENIGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。